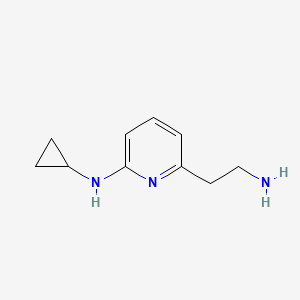

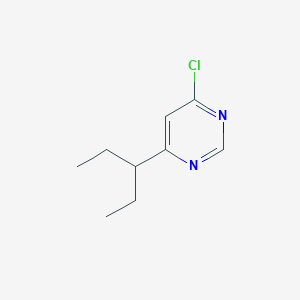

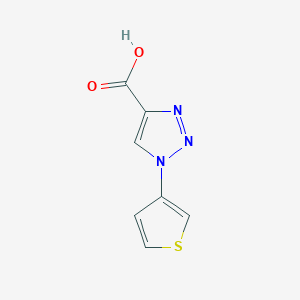

![molecular formula C12H17N5 B1481559 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098026-10-7](/img/structure/B1481559.png)

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Overview

Description

Synthesis Analysis

The synthetic pathway for CPI-1205 involves several steps. While I don’t have the exact details here, it’s likely that chemists have developed a route to synthesize this compound. Researchers may have explored various reaction conditions, reagents, and purification methods to obtain CPI-1205 in sufficient quantities for further study. Further investigation into relevant papers would provide specific synthetic details .

Molecular Structure Analysis

CPI-1205’s molecular structure consists of an imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent at one position and a carboximidamide group at another. The arrangement of atoms and functional groups determines its biological activity. Computational studies and spectroscopic techniques (such as NMR and X-ray crystallography) would shed light on its precise structure .

Chemical Reactions Analysis

Understanding how CPI-1205 interacts with other molecules is crucial. Researchers might have investigated its reactivity with various nucleophiles, electrophiles, and catalysts. Additionally, stability studies under different conditions (pH, temperature, etc.) would provide insights into its behavior. Literature reviews would reveal specific chemical reactions involving CPI-1205 .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Novel Heterocycles : Compounds containing the pyrazole unit, such as 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, have been synthesized through cyclizations and cyclocondensations, yielding a range of heterocyclic ring systems. These processes produce various substituted pyrano[2,3-d]pyrimidine, pyrimidine, and imidazole derivatives, demonstrating the compound's role in the creation of diverse molecular structures (Svetlik & Liptaj, 2002).

Crystal Structure Analysis : Studies on derivatives of pyrazoline-1-carboximidamide, related to this compound, reveal insights into their molecular conformation. These analyses show the delocalization of pi-electron density and the orientation of the substituted phenyl ring, contributing to the understanding of molecular structure and interactions (Kettmann, Svetlik, & Kubišta, 2004).

Antimicrobial and Antioxidant Activities

Evaluation of Antimicrobial Activity : Research on 1H-imidazo[1,2-b]pyrazole derivatives, including compounds structurally related to this compound, has shown moderate to significant antimicrobial activity. These findings are important for exploring potential therapeutic uses in combating bacterial and fungal infections (Babariya & Naliapara, 2017).

Antioxidant Properties : Compounds like this compound have been investigated for their antioxidant activities. These studies contribute to the understanding of their potential role in protecting against oxidative stress-related damages, a crucial aspect in various diseases and aging processes (Umesha, Rai, & Harish Nayaka, 2009).

Potential Antipsychotic Applications

- Investigating Antipsychotic-like Effects : Some derivatives of imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, structurally related to this compound, have shown promising antipsychotic-like effects in preclinical tests. This includes potential applications in conditions like schizophrenia, highlighting a significant area of neuropharmacological research (Dewald et al., 1988).

Mechanism of Action

Target of action

Pyrazoles can interact with a variety of targets, including estrogen receptors and alcohol dehydrogenase . The specific targets of “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action would depend on the specific targets of “this compound”. For example, if it targets estrogen receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .

Biochemical Analysis

Cellular Effects

The effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain leukemia cell lines, indicating its potential as an anti-cancer agent . Additionally, it may affect cell proliferation, differentiation, and survival, depending on the cell type and context. Understanding these cellular effects is essential for evaluating the compound’s potential therapeutic benefits and risks.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound exerts its effects and for developing targeted therapeutic strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and potency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell behavior and health. Understanding these temporal effects is important for optimizing the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. These interactions can have significant effects on cell function and health, highlighting the importance of understanding the compound’s role in metabolic pathways .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(5-6-17(12)15-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADIJGNULQZMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C(=N)N)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

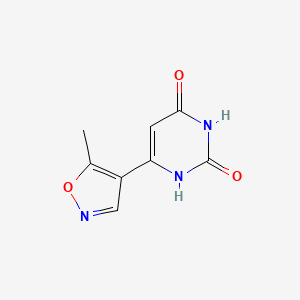

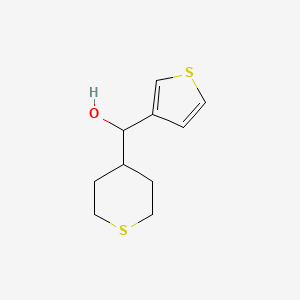

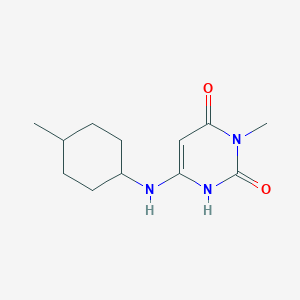

![1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481478.png)

![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)propanamide](/img/structure/B1481479.png)